molecular formula C22H20BrN3O2S B4104989 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4104989
M. Wt: 470.4 g/mol
InChI Key: XWEUSHZGWNGWNY-UHFFFAOYSA-N
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Description

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a piperidine ring, and a bromophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactionsThe final step involves the coupling of the bromophenyl group to the pyrrolidinedione core under controlled conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity, while the bromophenyl group contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O2S/c23-15-5-7-16(8-6-15)26-20(27)13-18(22(26)28)25-11-9-14(10-12-25)21-24-17-3-1-2-4-19(17)29-21/h1-8,14,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEUSHZGWNGWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

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